N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide
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Overview
Description
N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a benzodioxin ring, a pyrimidinyl group, and a trifluoroacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide typically involves multiple steps, including the formation of intermediate compounds. The key steps include:
Formation of the Benzodioxin Ring: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Pyrimidinyl Group: This step involves the reaction of the benzodioxin intermediate with a pyrimidine derivative.
Formation of the Trifluoroacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4,6-Dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide: This compound shares the pyrimidinyl group and has been studied for its corrosion inhibition properties.
3-{(E)-[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol: This compound is another pyrimidinyl derivative with antimicrobial properties.
Uniqueness
N-{(E)-(2,3-dihydro-1,4-benzodioxin-6-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-2,2,2-trifluoroacetamide is unique due to its combination of a benzodioxin ring, a pyrimidinyl group, and a trifluoroacetamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H16F3N5O3 |
---|---|
Molecular Weight |
395.34 g/mol |
IUPAC Name |
N-[(Z)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C17H16F3N5O3/c1-9-7-10(2)22-15(21-9)25-16(24-14(26)17(18,19)20)23-11-3-4-12-13(8-11)28-6-5-27-12/h3-4,7-8H,5-6H2,1-2H3,(H2,21,22,23,24,25,26) |
InChI Key |
UUNSQMYPLQZBSO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/NC2=CC3=C(C=C2)OCCO3)\NC(=O)C(F)(F)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=CC3=C(C=C2)OCCO3)NC(=O)C(F)(F)F)C |
Origin of Product |
United States |
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